2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Organic Synthesis Cannizzaro Reaction Process Chemistry

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol (CAS 85392-28-5), also referred to as (2,5-diethyl-3,4-dihydropyran-2-yl)methanol, is a substituted dihydropyran derivative with molecular formula C10H18O2 and molecular weight 170.25 g/mol. It belongs to the α-alkylacrolein dimer-derived pyran alcohol class, obtained via Cannizzaro disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 85392-28-5
Cat. No. B1304956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol
CAS85392-28-5
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC1=COC(CC1)(CC)CO
InChIInChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3
InChIKeyIHEGBLXFHBDDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol (CAS 85392-28-5): Product Definition and Class Context


2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol (CAS 85392-28-5), also referred to as (2,5-diethyl-3,4-dihydropyran-2-yl)methanol, is a substituted dihydropyran derivative with molecular formula C10H18O2 and molecular weight 170.25 g/mol . It belongs to the α-alkylacrolein dimer-derived pyran alcohol class, obtained via Cannizzaro disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde [1]. The compound features a 3,4-dihydro-2H-pyran core with ethyl substituents at the 2- and 5-positions and a hydroxymethyl group at the 2-position , distinguishing it from unsubstituted dihydropyran methanols and methyl-substituted analogs in terms of both physicochemical properties and synthetic provenance.

Why 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Dihydropyran Methanols


Substitution within the dihydropyran-2-methanol scaffold is not benign with respect to synthetic accessibility, reaction kinetics, or biological performance. The ethyl substituents at the 2- and 5-positions of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol confer distinct electronic and steric properties that directly affect Cannizzaro reaction kinetics and product distribution compared to the methyl-substituted analog [1]. Furthermore, the hydrophobicity conferred by the ethyl groups (calculated LogP approximately 1.6) [2] alters the compound's partitioning behavior and antimicrobial spectrum relative to the unsubstituted 3,4-dihydro-2H-pyran-2-methanol (CAS 3749-36-8; C6H10O2; MW 114.14) [3]. Generic substitution based solely on the dihydropyran-2-methanol core would ignore quantifiable differences in synthetic yield, kinetic behavior, and biological activity profile documented in the evidence below.

Quantitative Differentiation Evidence for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol: Comparator-Based Data


Synthetic Yield: 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol vs. 2,5-Dimethyl Analog

The Cannizzaro reaction of 2-ethylacrolein dimer (2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde) with aqueous sodium hydroxide produces 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol in 82% yield under optimized conditions (0.5 h reaction time) [1]. In contrast, the methyl-substituted analog (2,5-dimethyl-3,4-dihydro-2H-pyran-2-methanol) is obtained in only 68% yield from the corresponding methacrolein dimer under analogous Cannizzaro conditions [2].

Organic Synthesis Cannizzaro Reaction Process Chemistry

Cannizzaro Reaction Kinetics: Zero-Order Rate Dependence Unique to the 2,5-Diethyl Substitution Pattern

Kinetic investigation of the joint Cannizzaro reaction producing 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and the corresponding sodium carboxylate revealed zero-order kinetics with respect to aldehyde concentration over a wide concentration range [1]. This kinetic behavior is atypical for Cannizzaro reactions, which generally exhibit second-order kinetics overall, and is attributed specifically to the steric and electronic effects of the 2,5-diethyl substitution pattern on the dihydropyran ring [1].

Reaction Kinetics Cannizzaro Disproportionation Process Optimization

Olfactory Potency: Dihydropyran Derivatives with 2,5-Diethyl Substitution Exhibit Sub-pg/L Odor Threshold

Patent literature (WO2020079052A1 / EP3867338A1) discloses that dihydropyran derivatives of formula (I) — a genus encompassing 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and its structural relatives — possess remarkably low odor threshold values below 1 pg/L air [1]. This threshold is substantially lower than that of corresponding dihydropyran derivatives wherein the two rings are linked by a C2 or C4 alkyl chain, establishing a clear structure-odor relationship favoring the diethyl-substituted monocyclic scaffold [2].

Fragrance Chemistry Odor Threshold Sensory Evaluation

Antimicrobial Activity: Differential Spectrum of 2,5-Diethyl vs. 2,5-Dimethyl Pyran Alcohol

In a comparative study of α-alkylacrolein dimer derivatives, 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol exhibited notable antimicrobial activity against several bacterial strains, with the study specifically examining bacteriostatic, bactericidal, and fungicidal properties [1]. The 2,5-dimethyl analog (derived from methacrolein dimer) was also evaluated and showed a different antimicrobial activity profile, though the study's primary conclusion indicates that acylated derivatives of the pyran alcohols demonstrate more pronounced antimicrobial effects than the parent alcohols themselves .

Antimicrobial Screening Bacteriostatic Activity Structure-Activity Relationship

Joint Product Formation: Simultaneous Generation of High-Value Sodium Carboxylate Co-Product

The Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde yields 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol as the reduction product and the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid as the oxidation product in a single reaction vessel [1]. The sodium carboxylate salt has been patented as an intermediate for synthesizing further pyran derivatives (UA-35174-U) [2]. This joint product formation contrasts with alternative synthetic routes to analogous pyran alcohols that may not generate a commercially valorizable co-product.

Process Economics Co-Product Valorization Atom Economy

Physicochemical Differentiation: LogP and Molecular Weight Distinguish 2,5-Diethyl from Unsubstituted Analog

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol (C10H18O2, MW 170.25) has a calculated octanol-water partition coefficient (LogP) of 1.6 [1]. The unsubstituted analog, 3,4-dihydro-2H-pyran-2-methanol (CAS 3749-36-8; C6H10O2, MW 114.14), has a predicted LogP of approximately 0.3–0.5 (based on fragment-based calculation from its smaller carbon skeleton and absence of ethyl substituents) [2]. This LogP differential (>1 log unit) corresponds to approximately a 10-fold difference in lipophilicity, directly impacting solvent partitioning, membrane permeability, and formulation behavior.

Physicochemical Properties Lipophilicity Formulation Science

Recommended Application Scenarios for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol Based on Quantitative Differentiation Evidence


Process Development and Scale-Up: Leveraging 82% Synthetic Yield and Zero-Order Kinetics

For process chemists and CROs evaluating pyran alcohol intermediates, 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol offers a quantifiably higher Cannizzaro yield (82%) compared to the 2,5-dimethyl analog (68%) [1], translating to approximately 21% greater mass efficiency per batch. The zero-order kinetic behavior with respect to aldehyde concentration [2] further simplifies reactor design and process control, as reaction rate remains constant over a broad concentration range — a characteristic not documented for methyl-substituted or unsubstituted analogs. Procurement decisions favoring this compound are justified when process economics and predictable scale-up kinetics are primary selection criteria.

High-Potency Fragrance Formulation: Capitalizing on Sub-pg/L Odor Threshold

Formulators developing premium fragrance compositions requiring exceptionally low use levels should consider 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and its structural relatives within the dihydropyran derivative class. Patent data establish that compounds within this genus exhibit odor threshold values below 1 pg/L air [3], a potency level that reduces cost-in-use and minimizes the compound's contribution to total formula volatile organic content. The 2,5-diethyl substitution pattern, by virtue of its molecular weight and lipophilicity (LogP 1.6) [4], provides the volatility and substantivity characteristics suitable for green, floral, and citrus fragrance notes [5].

Intermediate for Sodium Carboxylate Co-Product Generation: Dual-Stream Process Economics

Procurement specialists and production managers evaluating synthetic routes should recognize that the Cannizzaro route to 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol simultaneously generates sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate as a co-product in the same reaction vessel [2]. This sodium salt is a documented intermediate for further pyran derivative synthesis [6]. The joint product stream effectively reduces the allocated manufacturing cost of the target methanol compound and provides optionality for downstream valorization — an economic advantage not available with alternative synthetic routes that yield only the alcohol product.

Structure-Activity Relationship Studies: Ethyl Substitution as a Key Variable

Medicinal chemists and chemical biologists conducting structure-activity relationship (SAR) investigations on dihydropyran-based scaffolds should include 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol as a comparator to methyl-substituted and unsubstituted analogs. The ethyl substitution confers a LogP of 1.6 [4] — approximately 10- to 20-fold higher lipophilicity than the unsubstituted 3,4-dihydro-2H-pyran-2-methanol — and yields a distinct antimicrobial activity profile relative to the 2,5-dimethyl analog [1]. These quantifiable physicochemical and biological differences make the compound an essential control for delineating the contribution of alkyl chain length to target engagement and pharmacokinetic behavior.

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